molecular formula C21H19ClN2O5S2 B2508729 methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate CAS No. 895266-17-8

methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2508729
CAS No.: 895266-17-8
M. Wt: 478.96
InChI Key: OXZCRFKJDQJFER-UHFFFAOYSA-N
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Description

Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound with a unique structure that combines various functional groups, including a thiophene ring, a carbamoyl group, and a sulfamoyl group

Mechanism of Action

The compound also contains a sulfamoyl group, which is a common feature in some diuretic drugs. Sulfamoyl derivatives are known to inhibit carbonic anhydrase, an enzyme that plays a crucial role in regulating pH and fluid balance in the body .

The compound’s pharmacokinetics, like absorption, distribution, metabolism, and excretion (ADME), would depend on various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics. Generally, factors such as molecular weight, lipophilicity, and the presence of functional groups like amines or carboxylic acids can influence a drug’s ADME properties .

Environmental factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of the compound. For example, extreme pH or temperature conditions might degrade the compound or alter its structure, affecting its biological activity .

Biochemical Analysis

Biochemical Properties

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, thiophene derivatives are known to exhibit anti-inflammatory, antimicrobial, and anticancer properties . The compound’s interaction with enzymes such as kinases and proteases can modulate signaling pathways and cellular processes, leading to therapeutic effects.

Cellular Effects

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiophene derivatives have been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . Additionally, the compound’s anti-inflammatory properties can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation.

Molecular Mechanism

The molecular mechanism of action of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, altering their activity and downstream signaling pathways . For instance, it may inhibit the activity of kinases involved in cell proliferation, leading to reduced cancer cell growth. Additionally, the compound can modulate gene expression by interacting with transcription factors or epigenetic regulators.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that thiophene derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to the compound can lead to sustained therapeutic effects, but potential degradation products should be monitored for any adverse effects.

Dosage Effects in Animal Models

The effects of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate vary with different dosages in animal models. At therapeutic doses, the compound can exhibit beneficial effects such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed. For instance, excessive doses of thiophene derivatives can lead to hepatotoxicity or nephrotoxicity. Therefore, careful dosage optimization is essential to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and overall therapeutic efficacy.

Transport and Distribution

The transport and distribution of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . Additionally, its lipophilic nature may allow it to accumulate in specific tissues, enhancing its therapeutic effects. Understanding the transport and distribution mechanisms can aid in optimizing the compound’s delivery and efficacy.

Subcellular Localization

The subcellular localization of Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. Common synthetic routes include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: This step involves the reaction of the thiophene derivative with a chlorophenyl isocyanate in the presence of a base.

    Attachment of the Sulfamoyl Group: This is typically done by reacting the intermediate with a sulfonamide derivative under suitable conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamoyl and sulfamoyl groups can be reduced to amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbamoyl group can produce primary amines.

Scientific Research Applications

Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-({[(3-bromophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate
  • Methyl 3-({[(3-fluorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate

Uniqueness

Methyl 3-({[(3-chlorophenyl)carbamoyl]methyl}(4-methylphenyl)sulfamoyl)thiophene-2-carboxylate is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

methyl 3-[[2-(3-chloroanilino)-2-oxoethyl]-(4-methylphenyl)sulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O5S2/c1-14-6-8-17(9-7-14)24(13-19(25)23-16-5-3-4-15(22)12-16)31(27,28)18-10-11-30-20(18)21(26)29-2/h3-12H,13H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXZCRFKJDQJFER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)NC2=CC(=CC=C2)Cl)S(=O)(=O)C3=C(SC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19ClN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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